Corilagin

描述

科学研究应用

化学: 用作研究鞣花单宁的性质和反应的模型化合物。

生物学: 研究其在调节细胞过程和信号通路中的作用。

作用机制

柯里拉京通过各种分子靶点和途径发挥其作用。 它阻止了经典 Smad 途径和非经典细胞外信号调节激酶/Akt (蛋白激酶 B) 途径的激活。 柯里拉京的潜在凋亡作用是由促 caspase-3、促 caspase-8、促 caspase-9、聚 (ADP 核糖) 聚合酶和 Bcl-2 Bax 表达改变介导的 。 在裸鼠中,柯里拉京抑制了胆管癌的生长,并下调了 Notch1 和雷帕霉素的哺乳动物靶蛋白的表达 .

生化分析

Biochemical Properties

Corilagin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . Additionally, this compound interacts with myeloid differentiation factor 88 (MyD88) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), modulating their expression and activity . These interactions contribute to this compound’s anti-inflammatory and antiatherosclerotic effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by oxidized low-density lipoprotein (ox-LDL), thereby reducing the formation of foam cells and intimal thickening in the thoracic aorta . Additionally, this compound induces apoptosis and autophagic cell death in cancer cells by generating intracellular reactive oxygen species and blocking the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and inhibits the activity of NF-κB, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) . It also downregulates the expression of LOX-1 and MyD88, further contributing to its anti-inflammatory effects . In cancer cells, this compound induces apoptosis by altering the expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP ribose) polymerase, and Bcl-2 Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, allowing for sustained anti-inflammatory and antiatherosclerotic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing serum lipid levels and inhibiting the proliferation of VSMCs . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have also reported threshold effects, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its therapeutic effects. For instance, this compound has been shown to modulate lipid metabolism by decreasing lipid deposition and maintaining the homeostasis of lipid metabolism . Additionally, this compound’s interaction with enzymes involved in oxidative stress pathways further enhances its antioxidant properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. Studies have shown that this compound is efficiently taken up by cells and distributed to various tissues, allowing for its widespread therapeutic effects . The transport and distribution of this compound are crucial for its ability to exert its biological activities.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been shown to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . This subcellular localization is essential for this compound’s ability to modulate gene expression and cellular processes.

准备方法

合成路线和反应条件

柯里拉京可以使用绿色提取和纯化方法从植物中制备,如叶下珠。 该方法包括将植物材料与含水离子液体(例如 0.4 M [BMIm]Br)混合,液固比为 10:1,并在 50°C 下超声分散 15 分钟。 然后将混合物进行大孔树脂 D101 和制备型高效液相色谱 (prep-HPLC) 分离,然后进行水沉淀以获得高纯度 .

工业生产方法

一种用于提取和纯化柯里拉京的工业方法包括让常见的叶花草通过大孔树脂吸附、解吸,并用正丁醇萃取。 浓缩后的提取液进一步用超临界二氧化碳流体和凝胶柱色谱进行纯化,然后重结晶得到柯里拉京 .

化学反应分析

反应类型

柯里拉京会发生各种化学反应,包括氧化、还原和取代。 它通过促进细胞周期在 G2/M 期停滞并增强细胞凋亡,已显示出对多种癌细胞生长的抑制作用 .

常见试剂和条件

在涉及柯里拉京的反应中使用的常见试剂包括活性氧 (ROS) 清除剂和各种溶剂,如甲醇、乙醇和丙酮。 条件通常涉及特定的温度和 pH 值以优化反应 .

主要形成的产物

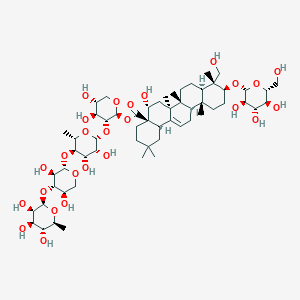

相似化合物的比较

柯里拉京在鞣花单宁中是独一无二的,因为它具有特定的分子结构和广泛的生物活性。 类似的化合物包括:

鞣花酸: 另一种具有抗氧化和抗癌特性的鞣花单宁。

没食子酸: 柯里拉京的水解产物,在生物利用度和半衰期方面存在差异。

石榴皮鞣花单宁: 存在于石榴中,以其抗氧化和抗炎作用而闻名。

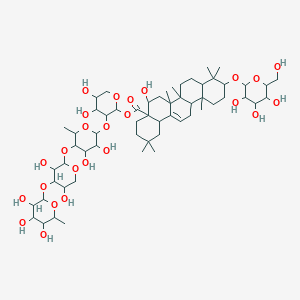

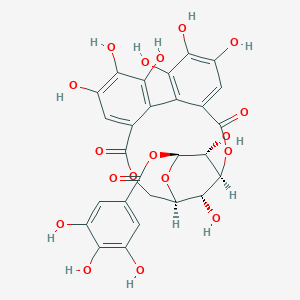

属性

IUPAC Name |

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSDEZXZIZRFGC-XIGLUPEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104707 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088321-44-0, 23094-69-1 | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corilagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。